N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl linkage to a thiophene-2-carboxamide moiety. Its unique structure makes it a valuable ligand in various biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Piperazine Intermediate: Ethyl piperazine is treated with 4-chloronitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent to form 1-ethyl-4-piperazine.
Reduction of Nitro Group: The intermediate is then treated with iron dust in the presence of hydrochloric acid and neutralized with sodium carbonate to form 4-aniline.
Final Coupling Reaction: The 4-aniline intermediate is reacted with N-chloroacetyl aryl amine in the presence of anhydrous potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron dust and hydrochloric acid are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperazine and thiophene derivatives.
Scientific Research Applications
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis studies.
Biology: Acts as a probe in receptor binding studies, particularly for dopamine receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a potent and selective ligand for the D4 dopamine receptor . The binding of the compound to the receptor modulates the receptor’s activity, influencing various downstream signaling pathways involved in neurological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: Another selective dopamine D4 receptor ligand with structural similarities.
Cetirizine ethyl ester dihydrochloride: Shares the piperazine and chlorophenyl moieties but differs in its therapeutic applications.
Uniqueness
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its thiophene-2-carboxamide moiety, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPNMBLUPUOXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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